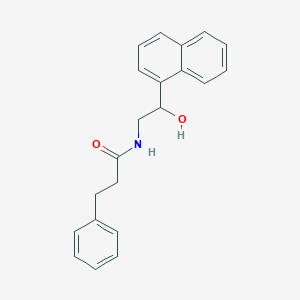

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide

Description

Propriétés

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c23-20(19-12-6-10-17-9-4-5-11-18(17)19)15-22-21(24)14-13-16-7-2-1-3-8-16/h1-12,20,23H,13-15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNZDBPFULSDLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of naphthalene with ethylene oxide in the presence of a catalyst to form 2-(naphthalen-1-yl)ethanol.

Amidation Reaction: The 2-(naphthalen-1-yl)ethanol is then reacted with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond, resulting in N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide and related compounds:

Detailed Analysis of Structural and Functional Variations

Impact of Aromatic Substitutions

- Naphthalene vs. However, the hydroxy group may enhance hydrogen bonding, favoring solubility .

- Phenylpropanamide vs. Indole-ethyl : The indole moiety () introduces a heteroaromatic system capable of π-π stacking and cation-π interactions, which are absent in the target’s phenyl group. This could influence receptor binding specificity .

Role of Polar Functional Groups

- Hydroxyethyl vs. In contrast, the target’s hydroxyethyl group offers conformational flexibility .

- Amide Linkages : All compounds feature amide bonds, critical for stability and intermolecular interactions. The target’s propanamide chain may allow extended spatial arrangement compared to simpler acetamide derivatives (e.g., 6a) .

Pharmacological Implications

- Antiviral Potential: Compounds with naphthalene and amide motifs (e.g., ) show activity against SARS-CoV-2, suggesting the target compound could be explored for similar applications. Fluorinated analogs () highlight the importance of electronegative substituents in enhancing target affinity .

Activité Biologique

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide, a compound characterized by its unique structural features, has garnered attention in various scientific fields due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound consists of:

- A naphthalene ring

- A hydroxyethyl group

- A phenylpropanamide moiety

This combination contributes to its distinctive chemical properties and biological interactions.

The biological activity of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyethyl group can form hydrogen bonds , while the aromatic rings are capable of engaging in π-π interactions . These interactions may modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.

1. Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- In vitro studies have shown that it can inhibit the growth of breast cancer cells (MCF-7) with IC50 values in the low micromolar range. This suggests potential as a therapeutic agent in cancer treatment.

2. Anti-inflammatory Properties

Preliminary studies suggest that N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide may possess anti-inflammatory properties. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

3. Enzyme Interaction Studies

The compound has been investigated for its role as a biochemical probe to study enzyme interactions. It may act as an inhibitor or modulator for specific enzymes involved in metabolic processes, which could be leveraged for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenoxyacetamide | Phenoxyacetamide moiety | Moderate anticancer activity |

| N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide | Methanesulfonamide group | Limited anti-inflammatory effects |

| N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide | Ethanesulfonamide group | Weak enzyme inhibition |

This comparison highlights that while similar compounds may share some biological activities, the specific combination of functional groups in N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide contributes to its distinct profile.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- In Vitro Antiproliferative Studies : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide resulted in significant cell death, indicating its potential as an anticancer agent .

- Mechanistic Studies on Inflammation : Research investigating the anti-inflammatory effects revealed that this compound could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism involving cytokine modulation .

- Enzyme Inhibition : A study focused on enzyme interaction showed that this compound could inhibit specific metabolic enzymes involved in drug metabolism, which could impact pharmacokinetics when used therapeutically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.